

An In-depth Technical Guide to Elbaite Crystal Structure Refinement

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Compound of Interest

Compound Name: Elbaite

Cat. No.: B1174063

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This technical guide provides a comprehensive overview of the methodologies and data involved in the crystal structure refinement of **elbaite**, a sodium-lithium-aluminum borosilicate mineral of the tourmaline group.^{[1][2]} Aimed at researchers, scientists, and professionals in drug development, this document details the experimental protocols for single-crystal X-ray and neutron diffraction, as well as Rietveld refinement. It presents key quantitative data from seminal and recent studies in structured tables for comparative analysis and visualizes complex structural information and workflows through detailed diagrams.

Introduction to Elbaite Crystallography

Elbaite crystallizes in the trigonal system with the space group $R\bar{3}m$.^{[2][3]} Its complex crystal structure consists of a framework of six-membered rings of silica tetrahedra stacked along the c-axis. These rings are cross-linked by clusters of Y-site (typically occupied by Li and Al) and Z-site (occupied by Al) octahedra, and trigonal planar BO_3 groups. The large X-site cation, usually Na^+ , is located in the center of the silica rings. The general chemical formula for **elbaite** is $Na(Li_{15}Al_{15})Al_6(BO_3)_3Si_6O_{18}(OH)_4$.^[1] Due to extensive isomorphic substitution, the exact chemical composition and, consequently, the crystallographic parameters can vary significantly.

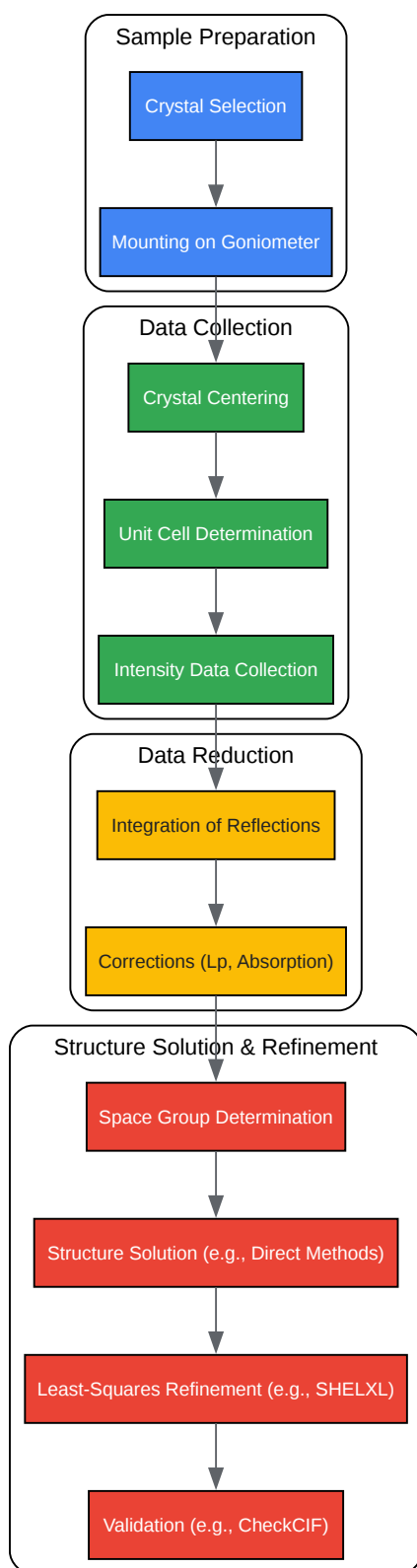
Experimental Protocols for Crystal Structure Refinement

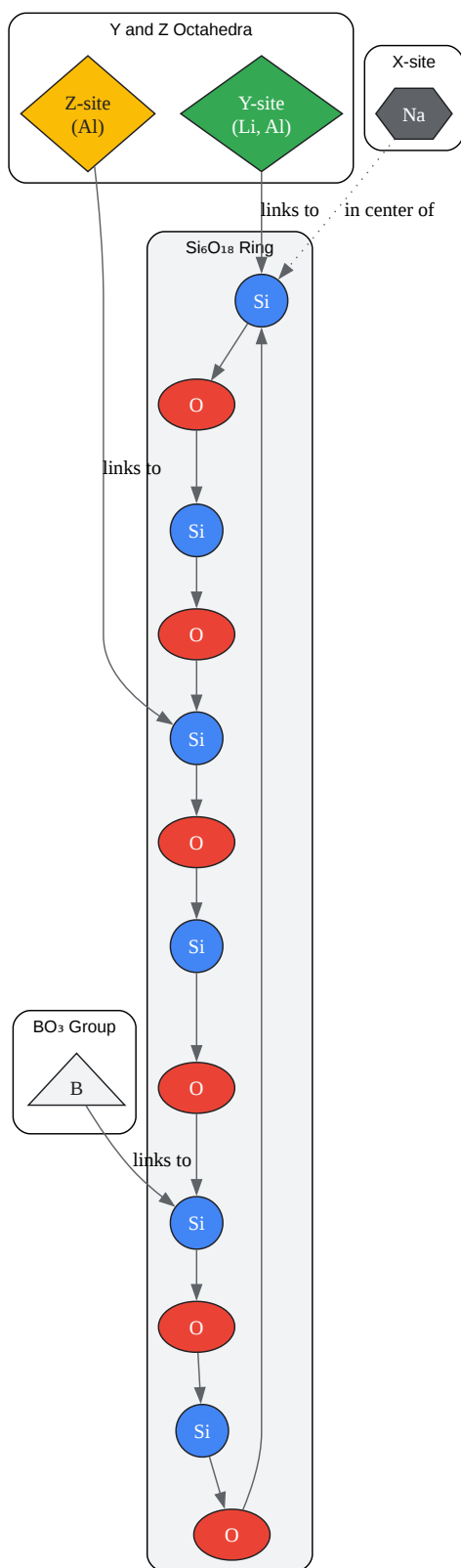
The refinement of the **elbaite** crystal structure is primarily achieved through single-crystal X-ray diffraction, often complemented by neutron diffraction to accurately locate lighter atoms like

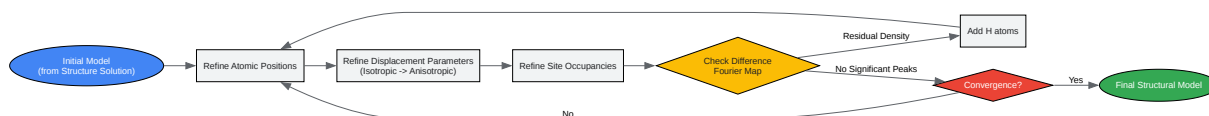
hydrogen. For polycrystalline samples, the Rietveld method is employed.

Single-Crystal X-ray Diffraction (SCXRD)

A common experimental workflow for the single-crystal X-ray diffraction of **elbaite** is outlined below.







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References

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